molecular formula C8H4BrF5O B13704736 4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13704736
M. Wt: 291.01 g/mol
InChI Key: FPOGFAWSEYTIGK-UHFFFAOYSA-N
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Description

The compound identified as “MFCD28360632” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD28360632” involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired functional groups in the final compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of “MFCD28360632” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Optimization of Conditions: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Automation: Employing automated systems to monitor and control the synthesis process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

“MFCD28360632” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “MFCD28360632” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with fewer oxygen atoms or more hydrogen atoms.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

“MFCD28360632” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses and effects on biological systems.

    Industry: It is utilized in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which “MFCD28360632” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: The compound binds to or interacts with specific proteins, enzymes, or receptors in biological systems.

    Pathways: It influences biochemical pathways, leading to changes in cellular functions or metabolic processes.

Properties

Molecular Formula

C8H4BrF5O

Molecular Weight

291.01 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H4BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H

InChI Key

FPOGFAWSEYTIGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)Br

Origin of Product

United States

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